2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as BZS or Compound 15. The chemical structure of BZS consists of a benzylthio group, a sulfonamide group, and an acetamide group. BZS is a white powder that is soluble in organic solvents.
Mechanism of Action
BZS inhibits the activity of HDAC6 by binding to its catalytic domain. HDAC6 is responsible for the deacetylation of proteins, which plays a crucial role in the regulation of gene expression. Inhibition of HDAC6 by BZS results in the accumulation of acetylated proteins, which can have beneficial effects on cellular processes.
Biochemical and Physiological Effects:
BZS has been shown to have several biochemical and physiological effects. Inhibition of HDAC6 by BZS has been found to induce the acetylation of tubulin, which can lead to the destabilization of microtubules and subsequent cell death. BZS has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
BZS has several advantages and limitations for lab experiments. One advantage is its specificity for HDAC6, which makes it a useful tool for studying the role of HDAC6 in cellular processes. However, BZS has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. BZS also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research involving BZS. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of BZS. Another area of interest is the investigation of the potential therapeutic applications of BZS in the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BZS.
Scientific Research Applications
BZS has potential applications in scientific research, particularly in the field of drug discovery. BZS has been found to inhibit the activity of a specific enzyme called HDAC6, which is involved in the regulation of gene expression. Inhibition of HDAC6 has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and other disorders.
properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-26-14-6-13-21-28(24,25)19-11-9-18(10-12-19)22-20(23)16-27-15-17-7-4-3-5-8-17/h3-5,7-12,21H,2,6,13-16H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXFMJDUMBSACU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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